molecular formula C18H19NO B1271217 3-(1-benzyl-1H-indol-3-yl)propan-1-ol CAS No. 29957-93-5

3-(1-benzyl-1H-indol-3-yl)propan-1-ol

Cat. No.: B1271217
CAS No.: 29957-93-5
M. Wt: 265.3 g/mol
InChI Key: DTPQJRUTRYGKPW-UHFFFAOYSA-N
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Description

3-(1-Benzyl-1H-indol-3-yl)propan-1-ol is an organic compound with the molecular formula C18H19NO. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields. This compound features an indole moiety substituted with a benzyl group at the nitrogen atom and a propanol chain at the 3-position of the indole ring.

Mechanism of Action

Target of Action

Similar indole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It’s worth noting that similar compounds have been found to bind to the colchicine binding site of tubulin , which could potentially disrupt microtubule dynamics and inhibit cell division.

Result of Action

Similar compounds have been found to induce apoptosis in certain cell lines , suggesting that 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol could potentially have similar effects.

Biochemical Analysis

Biochemical Properties

3-(1-Benzyl-1H-indol-3-yl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the hydrolysis of phosphoglycerides, such as phospholipase A2 (PA2), which catalyzes the calcium-dependent hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells by causing cell cycle arrest at specific phases . This indicates that this compound may have potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, molecular modeling studies have suggested that similar compounds bind to the colchicine binding site of tubulin, thereby inhibiting microtubule formation . This mechanism is essential for its potential use in cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies are necessary to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies on similar compounds have shown that they can inhibit colony formation in cancer cells in a concentration-dependent manner . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it may be metabolized by enzymes involved in the hydrolysis of phosphoglycerides, affecting the levels of specific metabolites . These interactions are essential for understanding the compound’s overall metabolic impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence its effectiveness in various biochemical and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-benzyl-1H-indol-3-yl)propan-1-ol typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Benzylation: The indole nitrogen is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Propanol Chain Introduction: The final step involves the introduction of the propanol chain at the 3-position of the indole ring. This can be achieved through a Grignard reaction, where the indole derivative reacts with a suitable Grignard reagent followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can undergo reduction reactions, particularly at the indole ring, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 2-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine), nitro compounds (e.g., nitric acid).

Major Products:

    Oxidation: 3-(1-benzyl-1H-indol-3-yl)propan-1-one.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-(1-Benzyl-1H-indol-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

    3-(1H-Indol-3-yl)propan-1-ol: Lacks the benzyl group, which may result in different biological activities and properties.

    1-Benzyl-1H-indole: Lacks the propanol chain, affecting its solubility and reactivity.

    3-(1-Benzyl-1H-indol-3-yl)propan-1-one: The ketone analog of the compound, which may have different reactivity and biological activities.

Uniqueness: 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol is unique due to the presence of both the benzyl group and the propanol chain, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile building block in synthetic chemistry and its applicability in various research fields.

Properties

IUPAC Name

3-(1-benzylindol-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-12-6-9-16-14-19(13-15-7-2-1-3-8-15)18-11-5-4-10-17(16)18/h1-5,7-8,10-11,14,20H,6,9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPQJRUTRYGKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366021
Record name 3-(1-benzyl-1H-indol-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644275
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

29957-93-5
Record name 3-(1-benzyl-1H-indol-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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